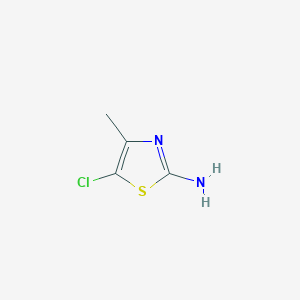

2-Amino-5-chloro-4-methylthiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUCTHNAXSTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650079 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-76-7 | |

| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-4-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylthiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-chloro-4-methylthiazole (CAS No: 5316-76-7), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for some properties are not extensively reported, this guide furnishes available data and outlines standard experimental protocols for their determination. It includes a probable synthesis pathway and detailed methodologies for characterizing key attributes such as melting point, solubility, pKa, and logP, intended to serve as a practical reference for laboratory work.

Core Physicochemical Properties

This compound is a substituted aminothiazole, a class of compounds recognized for its versatile role as a scaffold in the development of pharmacologically active agents. The core properties of the compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₅ClN₂S | [1] |

| Molecular Weight | 148.6 g/mol | [1] |

| CAS Number | 5316-76-7 | [1] |

| Appearance | Solid (form not specified) | Assumed from related compounds |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. | |

| pKa | Data not available in searched literature. | |

| logP | Data not available in searched literature. |

Synthesis and Experimental Protocols

Synthesis Pathway

The synthesis of 2-amino-4-methylthiazole derivatives typically follows the Hantzsch thiazole synthesis. A plausible pathway for this compound involves a two-step process starting from 1-chloro-2-butanone.

-

Step 1: Cyclocondensation. 1-chloro-2-butanone is reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the 2-amino-4-methylthiazole ring.

-

Step 2: Electrophilic Chlorination. The resulting 2-amino-4-methylthiazole is then subjected to electrophilic chlorination at the 5-position, which is activated by the amino group, to yield the final product, this compound.

Experimental Protocols for Property Determination

The following sections describe standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.

The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[2]

Protocol (Capillary Method):

-

Sample Preparation: Finely powder a small amount of the dry crystalline sample.[2]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2] In a Thiele tube, the capillary is attached to a thermometer with a rubber band, ensuring the band is above the level of the heating oil.[2]

-

Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[4] The melting point is reported as the range T1-T2.

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[5] A systematic approach is typically used to classify the compound.

Protocol (Qualitative):

-

Initial Test: Add approximately 25 mg of the compound to a small test tube containing 0.75 mL of a solvent.[5] Stir or shake vigorously for 60 seconds.[6] Observe if the solid dissolves completely.

-

Solvent Sequence: Perform the test sequentially using the following solvents, following the logic in the diagram below:

-

Water: If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] This suggests the presence of polar functional groups.

-

5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[8]

-

5% NaHCO₃ (aq): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a relatively strong acid, typically a carboxylic acid.[8]

-

5% HCl (aq): If insoluble in water and NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[7][8]

-

Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation (alkenes, alkynes, aromatic rings).[8]

-

-

Classification: Based on the results, the compound can be classified into a specific solubility group, which aids in its identification.

The pKa value quantifies the acidity of a compound. For a compound with a basic amino group, like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.[9]

Protocol (Potentiometric Titration):

-

System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[9]

-

Initial pH Adjustment: For determining the pKa of a basic group's conjugate acid, adjust the initial solution to an acidic pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).

-

Titration: Place the solution in a jacketed vessel at a constant temperature and immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[9]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]

The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. The "shake-flask" method using n-octanol and water is the traditional and most widely accepted technique.[10]

Protocol (Shake-Flask Method):

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).[11] This is done by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.[11]

-

Sample Addition: Dissolve a precisely weighed amount of the compound in one of the phases (usually the one in which it is more soluble).

-

Partitioning: Combine known volumes of the n-octanol and water phases in a separatory funnel or vial. Add the stock solution of the compound. The total concentration should be low enough to avoid self-association.

-

Equilibration: Shake the mixture for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours). Afterward, centrifuge the mixture to ensure complete separation of the two phases.[12]

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][12]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]

References

- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. acdlabs.com [acdlabs.com]

- 11. agilent.com [agilent.com]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

2-Amino-5-chloro-4-methylthiazole: A Technical Overview of its CAS Number, Structure Elucidation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, outlines the methodologies for its structure elucidation based on established spectroscopic techniques, and touches upon the biological activities of related aminothiazole derivatives.

Core Chemical Information

CAS Number: 5316-76-7

This compound is identified by the Chemical Abstracts Service (CAS) registry number 5316-76-7. This unique identifier is crucial for unambiguous identification in chemical databases and literature.

Molecular Formula: C₄H₅ClN₂S

Molecular Weight: 148.6 g/mol

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5316-76-7 | |

| Molecular Formula | C₄H₅ClN₂S | |

| Molecular Weight | 148.6 g/mol |

Structure Elucidation

Experimental Protocols for Structure Elucidation

1. Synthesis (General Approach - Hantzsch Thiazole Synthesis)

A generalized and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the condensation reaction between an α-haloketone and a thiourea or a related thioamide. For this compound, a plausible synthetic route would involve the reaction of a chlorinated derivative of 3-chloro-2-butanone with thiourea.

2. Spectroscopic Analysis

The synthesized compound would then be subjected to a battery of spectroscopic analyses to confirm its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to observe signals corresponding to the methyl protons and the amine protons. The chemical shifts of these protons would be influenced by the electronic environment of the thiazole ring.

-

¹³C NMR (Carbon-13 NMR): This analysis identifies the different carbon atoms in the structure. Signals for the methyl carbon, the two carbons of the thiazole ring, and the carbon attached to the amino group would be expected at characteristic chemical shifts.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for this compound would include N-H stretching vibrations for the primary amine group, C-H stretching for the methyl group, and C=N and C=C stretching vibrations characteristic of the thiazole ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (148.6 g/mol ).

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~2.3 | Singlet | 3H | -CH₃ |

| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~168 | C2 (C-NH₂) |

| ~145 | C4 (C-CH₃) |

| ~115 | C5 (C-Cl) |

| ~15 | -CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H Stretch (Amine) |

| 3000 - 2850 | C-H Stretch (Methyl) |

| ~1620 | C=N Stretch (Thiazole ring) |

| ~1550 | C=C Stretch (Thiazole ring) |

| ~800 - 700 | C-Cl Stretch |

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

Biological and Safety Considerations

Biological Activity of Aminothiazole Derivatives

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties. For instance, certain 2-aminothiazole derivatives have been investigated as potential anticancer agents. While the specific biological activity and signaling pathways of this compound are not extensively documented, its structural similarity to other bioactive aminothiazoles suggests it could be a valuable building block for the synthesis of novel therapeutic agents.

Safety Information

For this compound, specific and detailed toxicology data is limited. However, for the parent compound, 2-aminothiazole, and its derivatives, appropriate safety precautions should be taken in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Hantzsch Thiazole Synthesis of Chlorinated Derivatives: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the mechanism and protocols for preparing chlorinated thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the core chemical principles.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for constructing the thiazole ring system.[1] The classic reaction involves the condensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a vast number of biologically active compounds and approved pharmaceuticals, making their synthesis a critical area of study in medicinal chemistry.[2]

This guide delves into the synthesis of chlorinated thiazole derivatives, which are valuable intermediates in organic synthesis. The presence of a chlorine atom provides a reactive handle for further molecular elaboration and the generation of diverse chemical libraries for drug discovery programs.

Core Reaction Mechanism

The Hantzsch thiazole synthesis proceeds via a well-established pathway that begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halo-ketone. This initial S-alkylation is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]

When employing chlorinated α-haloketones, the fundamental mechanism remains consistent. The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the adjacent carbon, potentially affecting reaction kinetics.

Regioselectivity with Unsymmetrical Chlorinated Ketones

The use of unsymmetrical chlorinated α-haloketones introduces the challenge of regioselectivity in the initial S-alkylation step.

-

1,1-Dichloroacetone : The reaction with a thioamide is anticipated to proceed through nucleophilic attack at the dichloromethyl carbon. Subsequent cyclization and elimination of hydrogen chloride would lead to the formation of a 4-(chloromethyl)thiazole derivative.

-

1,3-Dichloroacetone : As a symmetrical α,α'-dihaloketone, the initial nucleophilic attack can occur at either of the chloromethyl carbons, leading to the formation of 4-(chloromethyl)thiazole derivatives.[3]

-

Influence of Reaction Conditions : It is crucial to note that reaction conditions can significantly impact regioselectivity. For instance, studies on the Hantzsch synthesis with N-monosubstituted thioureas have shown that acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] This underscores the importance of careful optimization of reaction parameters to achieve the desired isomer.

Data Presentation: Synthesis of Chlorinated Thiazole Derivatives

The following table summarizes key quantitative data from various reported syntheses of chlorinated thiazole derivatives via the Hantzsch reaction.

| α-Haloketone | Thioamide/Thiourea Derivative | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1,3-Dichloroacetone | Resin-bound thiourea | Resin-bound 4-(chloromethyl)thiazole | DMF | 70 | Overnight | High Purity |

| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | 2-Amino-4-(2,4,5-trichlorophenyl)thiazole | Ethanol | Reflux | 1-3 h | - |

| 4-Chloroacetoacetyl chloride | Thiourea | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | Water/Methylene chloride | 5-30 | - | Good |

| Chloroacetaldehyde (50% aq. solution) | Thiourea | 2-Aminothiazole | Ethanol/THF | Reflux | 48 h | 42% |

Experimental Protocols

Solid-Phase Synthesis of a 4-(Chloromethyl)thiazole Derivative[3]

This protocol outlines a method for the synthesis of a 4-(chloromethyl)thiazole on a solid support, which is particularly useful for combinatorial chemistry applications.

-

Materials : Resin-bound thiourea, 1,3-dichloroacetone (10 equivalents), Anhydrous Dimethylformamide (DMF).

-

Procedure :

-

To the resin-bound thiourea, add a solution of 1,3-dichloroacetone in anhydrous DMF.

-

Heat the reaction mixture at 70°C overnight.

-

After the reaction is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove unreacted reagents and soluble byproducts.

-

The resulting resin-bound 4-(chloromethyl)thiazole can be directly utilized in subsequent synthetic steps.

-

Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole[2]

This protocol describes the synthesis of a highly chlorinated 2-aminothiazole derivative in solution.

-

Materials : 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, Thiourea, Ethanol.

-

Procedure :

-

In a round-bottom flask, dissolve 2-chloro-1-(2,4,5-trichlorophenyl)ethanone in ethanol.

-

Add thiourea to the solution and heat the mixture at reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into cold deionized water to induce precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash the filter cake with deionized water.

-

Neutralize the filtrate with a 5% aqueous solution of sodium bicarbonate to precipitate any remaining product.

-

Combine the collected solids and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(2,4,5-trichlorophenyl)thiazole.

-

Synthesis of (2-Aminothiazol-4-yl)-acetic acid hydrochloride[5]

This protocol details the preparation of a functionalized 2-aminothiazole as its hydrochloride salt.

-

Materials : Thiourea, 4-Chloroacetoacetyl chloride, Water, Methylene chloride.

-

Procedure :

-

Prepare a suspension of thiourea in water and cool it to a temperature of 5-10°C.

-

To this suspension, add a solution of 4-chloroacetoacetyl chloride in methylene chloride, ensuring the temperature is maintained between 5°C and 10°C.

-

After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir until the reaction is complete.

-

The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, will precipitate from the reaction mixture and can be isolated by filtration.

-

Visualizations

General Mechanism of Hantzsch Thiazole Synthesis with Chlorinated Ketones

Caption: General mechanism of the Hantzsch thiazole synthesis using a chlorinated α-haloketone.

Synthetic Workflow: Synthesis and Derivatization of 4-(Chloromethyl)thiazoles

Caption: Synthetic workflow for the preparation of 4-(chloromethyl)thiazoles and their subsequent derivatization.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Spectroscopic and Synthetic Profile of 2-Amino-5-chloro-4-methylthiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a viable synthetic approach for 2-Amino-5-chloro-4-methylthiazole. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, offering foundational data and methodologies for the synthesis, purification, and characterization of this and related thiazole derivatives.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position, a chloro group at the 5-position, and a methyl group at the 4-position. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.

Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~2.3 - 2.5 | Singlet | 3H | -CH₃ | Based on the typical chemical shift for a methyl group attached to an aromatic ring. |

| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The broadness is due to quadrupole broadening and exchange with the solvent. The chemical shift is typical for an amino group on a heteroaromatic ring. |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~168 - 172 | C2 (C-NH₂) | Typical chemical shift for a carbon in a thiazole ring attached to an amino group. |

| ~145 - 150 | C4 (C-CH₃) | The methyl group will have a shielding effect, but the adjacent chloro group will have a deshielding effect. |

| ~115 - 120 | C5 (C-Cl) | The chloro substituent will cause a downfield shift compared to an unsubstituted thiazole. |

| ~12 - 15 | -CH₃ | Typical chemical shift for a methyl carbon attached to an sp² hybridized carbon. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300 - 3500 | N-H | Asymmetric and symmetric stretching |

| 1620 - 1650 | N-H | Scissoring |

| 1550 - 1600 | C=N | Stretching |

| 1400 - 1500 | C=C | Aromatic stretching |

| 1000 - 1100 | C-Cl | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 148/150 | [M]⁺ (Molecular Ion) and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 113 | [M - Cl]⁺ |

| 86 | [M - Cl - HCN]⁺ |

Experimental Protocols

Synthesis: Generalized Hantzsch Thiazole Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea. For the target molecule, 3-chloro-2-butanone would be a suitable α-haloketone.

Caption: A generalized workflow for the Hantzsch synthesis of the target compound.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined in this guide.

Spectroscopic Analysis

Caption: A general workflow for the spectroscopic analysis of the synthesized compound.

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

3.2.2. FT-IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Conclusion

This technical guide provides a predictive spectroscopic profile and a generalized synthetic protocol for this compound. The data and methods presented herein are intended to facilitate further research and development involving this and related thiazole-containing compounds. Experimental verification of the predicted data is recommended to confirm the structural and spectroscopic properties of this molecule.

The 2-Amino-5-chloro-4-methylthiazole Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide on its Potential Biological Activities

The 2-amino-5-chloro-4-methylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a "privileged" structure in the design of novel therapeutic agents. This technical guide delves into the diverse biological activities associated with this scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Anticancer Activity

Derivatives of the 2-aminothiazole scaffold have demonstrated potent and selective antiproliferative activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The this compound moiety is a crucial component of the multi-kinase inhibitor Dasatinib, underscoring its importance in oncology.[2][3]

Quantitative Data for Anticancer Activity

| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [3] |

| MCF-7 (Breast) | 20.2 | [3] | |

| HT-29 (Colon) | 21.6 | [3] | |

| 2-amino-4-phenylthiazole analogs | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | [1] |

| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa (Cervical) | 1.6 ± 0.8 | [1] |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate to high activity (up to 48% inhibition) | [4] |

| Ciminalum–thiazolidinone hybrids | 60 human tumor cell lines | GI50: 1.57 - 2.80 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds, including this compound derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.

-

Incubation: The plate is incubated for a period of 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Experimental Workflow

Kinase Inhibitory Activity

The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As mentioned, Dasatinib, which contains the this compound core, is a potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[2][6]

Quantitative Data for Kinase Inhibitory Activity

| Compound | Target Kinase(s) | IC50 (nM) | Reference |

| Dasatinib (BMS-354825) | Pan-Src family kinases | Subnanomolar to nanomolar | [2] |

| Dasatinib analog (12m) | Pan-Src family kinases | Nanomolar | [2] |

| Piperazinyl-thiazole acetamide scaffold | VEGFR-2 | 400 | [1] |

Signaling Pathway: General Kinase Inhibition

Antimicrobial Activity

Various derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8]

Quantitative Data for Antimicrobial Activity

| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |

| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | 2 - 32 | [8] |

| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 16 | [10] |

| 2-substituted aminothiazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Comparable to ampicillin | [11] |

| 2-aminothiazole derivatives | Bacillus subtilis, E. coli, C. albicans, A. niger | Mild to good activity | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

The 2-aminothiazole scaffold has also been explored for its potential anti-inflammatory properties.[12][13] Certain derivatives have shown inhibitory activity against key enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[12][13]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative Class | Target | IC50 (µM) | Reference |

| 2-amino-4-aryl thiazole conjugates | 5-LOX | 0.9 ± 0.1 | [12] |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Better than naproxen | [13] |

Signaling Pathway: Arachidonic Acid Metabolism

Conclusion

The this compound scaffold and its broader 2-aminothiazole family represent a versatile and highly valuable core in modern drug discovery. The extensive research into their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties highlights their potential for the development of novel therapeutics. The structure-activity relationship studies, facilitated by the synthetic tractability of this scaffold, continue to yield compounds with improved potency and selectivity. This technical guide provides a consolidated overview of the significant biological activities associated with this scaffold, offering a valuable resource for researchers in the field. Further exploration of this privileged motif is warranted to unlock its full therapeutic potential.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 9. jocpr.com [jocpr.com]

- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to 2-Amino-5-chloro-4-methylthiazole and its Analogues: Synthesis, Biological Activity, and Experimental Protocols

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] This versatile heterocyclic moiety forms the structural core of therapeutics ranging from anticancer agents like Dasatinib to antimicrobials and anti-inflammatory drugs.[2][4] This technical guide provides an in-depth literature review of 2-Amino-5-chloro-4-methylthiazole and its broader class of analogues, focusing on their synthesis, diverse biological activities, and detailed experimental protocols to aid researchers in drug discovery and development.

I. Synthesis of the 2-Aminothiazole Core

The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[5][6] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea.[5][7][8]

For the synthesis of the parent 2-amino-4-methylthiazole, the α-haloketone used is chloroacetone.[9] Halogenation at the C5 position, a key step for creating analogues like this compound, can be achieved via electrophilic aromatic substitution.[10] Another synthetic route involves a diazotization reaction of the 2-amino group, followed by a Sandmeyer-type reaction to introduce a chlorine atom at the C2 position, which can then be further modified.[11] Biocatalytic halogenation using vanadium-dependent haloperoxidases also presents a modern, milder approach to creating halogenated derivatives.[12]

Caption: General synthetic workflow for 2-aminothiazole analogues.

II. Biological Activities and Therapeutic Potential

Analogues of 2-Amino-4-methylthiazole exhibit a remarkable breadth of pharmacological activities, with anticancer and antimicrobial effects being the most extensively studied.

A. Anticancer Activity

Derivatives of 2-aminothiazole have shown significant potential as anticancer agents, acting through diverse mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[13]

Mechanism of Action: VEGFR-2 Inhibition A key target for many anticancer 2-aminothiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[15][16][17] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[15][18][19] This cascade involves critical pathways such as PI3K/AKT for cell survival and PLCγ/MAPK for cell proliferation.[15][17][18]

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazoles.

Quantitative Cytotoxicity Data The in vitro antiproliferative activity of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2,4-disubstituted thiazole amide (Cmpd 28) | HT29 (Colon) | 0.63 | [20] |

| 2,4-disubstituted thiazole amide (Cmpd 28) | HeLa (Cervical) | 6.05 | [20] |

| 2,4-disubstituted thiazole amide (Cmpd 28) | A549 (Lung) | 8.64 | [20] |

| 2-amino-4-phenylthiazole derivative (Cmpd 10) | HT29 (Colon) | 2.01 | [21] |

| 2-aminothiazole derivative (Cmpd 20) | SHG-44 (Glioma) | 4.03 | [20] |

| 2-aminothiazole derivative (Cmpd 20) | H1299 (Lung) | 4.89 | [20] |

| 2-phenylacetamido-thiazole (Cmpd 16) | E. coli (KAS III enzyme) | 5.3 | [22] |

| Thiazolyl-hydrazone (Cmpd 4c) | MCF-7 (Breast) | 2.57 | [14] |

| Thiazolyl-hydrazone (Cmpd 4c) | HepG2 (Liver) | 7.26 | [14] |

| Podophyllotoxin conjugate (Cmpd 46b) | HepG2 (Liver) | 0.13 | [20] |

| Podophyllotoxin conjugate (Cmpd 46b) | A549 (Lung) | 0.16 | [20] |

B. Antimicrobial and Antifungal Activity

2-aminothiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][23] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

Quantitative Antimicrobial Data

| Compound/Analogue | Microbial Strain | MIC Value (µg/mL) | Reference |

| Thiazolyl-thiourea derivatives | S. aureus / S. epidermidis | 4 - 16 | [1][2] |

| Piperazinyl naphthalimide aminothiazole | Methicillin-resistant S. aureus | 4 | [1] |

| Piperazinyl naphthalimide aminothiazole | E. coli | 8 | [1] |

| 2,5-dichloro thienyl-thiazole | E. coli / S. aureus | 6.25 - 12.5 | [22] |

| 2,5-dichloro thienyl-thiazole | A. fumigatus / A. flavus | 6.25 - 12.5 | [22] |

| 2-phenylacetamido-thiazole (Cmpd 16) | B. subtilis / S. aureus | 1.56 | [22] |

| 2-phenylacetamido-thiazole (Cmpd 16) | E. coli / P. aeruginosa | 6.25 | [22] |

| 2,5'-bisthiazole derivatives | M. tuberculosis H37Rv | 9.64 - 23.64 | [22] |

C. Antioxidant Activity

Certain 2-amino-5-methylthiazole derivatives have been evaluated for their ability to scavenge harmful free radicals, such as superoxide radicals. This antioxidant activity is crucial for combating oxidative stress, which is implicated in numerous diseases.[24] The antioxidant potential is often expressed as an IC50 value, representing the concentration required to scavenge 50% of the free radicals. For a series of 1,3,4-oxadiazole-2-thiol derivatives, IC50 values for superoxide radical scavenging were found to be in the range of 17.2–48.6 μg/mL.[24]

III. Key Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating and comparing the biological activities of novel compounds.

A. Protocol for Synthesis of 2-Amino-4-methylthiazole

This procedure is a classic example of the Hantzsch thiazole synthesis.[9]

-

Reaction Setup : Suspend thiourea (76 g, 1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

Addition of Reactant : While stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic.

-

Reflux : After the addition is complete, reflux the yellow solution for two hours.

-

Basification and Extraction : Cool the mixture and, while stirring, add solid sodium hydroxide (200 g) with external cooling.

-

Isolation : Separate the upper oily layer. Extract the aqueous layer three times with ether (total 300 cc).

-

Drying and Purification : Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter. Remove the ether by distillation.

-

Final Product : Distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole at 130–133°C / 18 mm Hg. The expected yield is 70–75%.[9]

B. Protocol for Broth Microdilution MIC Assay

This is a standard method for determining the antimicrobial susceptibility of a compound.[25][26][27][28]

-

Prepare Antimicrobial Dilutions : Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[25][27]

-

Prepare Inoculum : Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard turbidity). Dilute this suspension to the final required concentration for inoculation.[28]

-

Inoculation : Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. The final volume in each well is typically 100-200 µL.[28][29]

-

Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.[25]

-

Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[29]

-

Reading Results : After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[25][26]

IV. Conclusion

The 2-aminothiazole scaffold, particularly with modifications at the C4 and C5 positions, remains a highly fertile ground for the discovery of new therapeutic agents.[1][2] The analogues of this compound demonstrate potent and varied biological activities, especially in the realms of oncology and infectious diseases. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, potentially leading to the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. jocpr.com [jocpr.com]

- 11. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]

- 12. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. commerce.bio-rad.com [commerce.bio-rad.com]

- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Broth Microdilution | MI [microbiology.mlsascp.com]

- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. rr-asia.woah.org [rr-asia.woah.org]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylthiazole and Related Compounds in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-Amino-5-chloro-4-methylthiazole in common organic solvents. Extensive literature searches did not yield specific quantitative solubility data for this compound. However, to provide a valuable resource for researchers in this area, this document presents solubility data for the structurally related compound, 2-amino-5-methylthiazole . The experimental protocols and methodologies detailed herein are standard for determining the solubility of heterocyclic compounds and can be directly applied to this compound.

Solubility Data for 2-amino-5-methylthiazole (Analogue)

The following table summarizes the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in eleven different organic solvents at temperatures ranging from 278.15 K to 313.15 K. This data is based on the isothermal saturation method and provides a useful reference for estimating the solubility behavior of similar thiazole derivatives.[1]

Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Organic Solvents

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |

| 278.15 | 0.0893 | 0.0416 | 0.0298 | 0.0245 | 0.0512 | 0.0301 |

| 283.15 | 0.1012 | 0.0478 | 0.0345 | 0.0287 | 0.0598 | 0.0353 |

| 288.15 | 0.1145 | 0.0549 | 0.0401 | 0.0336 | 0.0697 | 0.0414 |

| 293.15 | 0.1293 | 0.0629 | 0.0465 | 0.0393 | 0.0811 | 0.0485 |

| 298.15 | 0.1458 | 0.0721 | 0.0539 | 0.0458 | 0.0942 | 0.0567 |

| 303.15 | 0.1642 | 0.0825 | 0.0624 | 0.0533 | 0.1093 | 0.0661 |

| 308.15 | 0.1848 | 0.0943 | 0.0721 | 0.0619 | 0.1266 | 0.0769 |

| 313.15 | 0.2078 | 0.1077 | 0.0831 | 0.0718 | 0.1465 | 0.0893 |

| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |

| 278.15 | 0.0211 | 0.0615 | 0.0098 | 0.0365 | 0.0034 |

| 283.15 | 0.0248 | 0.0712 | 0.0119 | 0.0423 | 0.0042 |

| 288.15 | 0.0291 | 0.0823 | 0.0144 | 0.0491 | 0.0051 |

| 293.15 | 0.0342 | 0.0950 | 0.0174 | 0.0569 | 0.0062 |

| 298.15 | 0.0401 | 0.1095 | 0.0210 | 0.0660 | 0.0075 |

| 303.15 | 0.0469 | 0.1261 | 0.0253 | 0.0764 | 0.0090 |

| 308.15 | 0.0548 | 0.1450 | 0.0304 | 0.0883 | 0.0108 |

| 313.15 | 0.0639 | 0.1666 | 0.0364 | 0.1019 | 0.0129 |

Data extracted from "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions".[1]

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3][4] The protocol involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.

Materials and Equipment:

-

This compound (or other solid solute)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel or stoppered flasks

-

Magnetic stirrer and stir bars

-

Constant temperature water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a jacketed glass vessel or a series of stoppered flasks. The presence of undissolved solid is essential to ensure saturation.[3][5] b. Place the vessels in a constant temperature water bath set to the desired temperature.

-

Equilibration: a. Stir the mixtures vigorously using a magnetic stirrer to facilitate dissolution and reach equilibrium. b. Allow the mixture to equilibrate for a sufficient period. This can range from several hours to days, depending on the solute and solvent system. It is recommended to periodically analyze samples until a constant concentration is observed, confirming that equilibrium has been reached.[5][6]

-

Sampling and Phase Separation: a. Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined time (e.g., 2-4 hours) while maintaining the constant temperature. b. Carefully withdraw a sample from the clear supernatant using a pre-warmed or temperature-equilibrated syringe. c. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.[7]

-

Analysis: a. Accurately weigh the collected filtrate. b. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument. c. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Calculation: a. Calculate the mole fraction solubility (x₁) using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:

- m₁ is the mass of the solute

- M₁ is the molar mass of the solute

- m₂ is the mass of the solvent

- M₂ is the molar mass of the solvent

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of a solid in a liquid.

Caption: Experimental workflow for the isothermal saturation method.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-5-chloro-4-methylthiazole, a valuable heterocyclic building block in medicinal chemistry. This document outlines the key starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of a reactive amino group, a halogen, and a methyl group on the thiazole scaffold allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The synthesis of this compound is typically approached via a two-step process: the initial formation of the 2-amino-4-methylthiazole core, followed by regioselective chlorination at the 5-position.

Synthetic Pathways

The most common and efficient pathway to this compound involves two key transformations:

-

Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole.

-

Step 2: Electrophilic Chlorination of the pre-formed thiazole ring at the C5 position.

An alternative strategy involves the protection of the 2-amino group prior to chlorination, followed by a final deprotection step. This can be advantageous in preventing potential side reactions and improving the regioselectivity of the chlorination.

Core Synthesis: Hantzsch Thiazole Synthesis

The foundational step is the synthesis of 2-amino-4-methylthiazole via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.

Starting Materials:

-

Thiourea: The source of the nitrogen and sulfur atoms for the thiazole ring and the 2-amino group.

-

Chloroacetone: The α-haloketone that provides the C4, C5, and the 4-methyl group of the thiazole ring.

Reaction Scheme:

The 2-Aminothiazole Nucleus: A Technical Guide to its Reactivity and Electronic Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of clinically successful drugs, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules. This technical guide provides an in-depth exploration of the core reactivity and electronic characteristics of the 2-aminothiazole ring system, offering valuable insights for its strategic manipulation in the design of novel therapeutics.

Electronic Properties of the 2-Aminothiazole Ring System

The electronic nature of the 2-aminothiazole ring is characterized by a complex interplay of the electronegative nitrogen and sulfur heteroatoms and the exocyclic amino group. This arrangement results in a rich tautomeric and reactive landscape. The electron-donating amino group at the 2-position significantly influences the electron density distribution within the thiazole ring, impacting its reactivity towards electrophiles and its ability to engage in crucial interactions with biological targets.

Tautomerism

The 2-aminothiazole system can exist in two primary tautomeric forms: the amino form and the imino form. Spectroscopic and computational studies have shown that in solution, the amino tautomer is generally the predominant species. This equilibrium is crucial as it dictates the primary site of protonation and reaction.

Quantitative Electronic Descriptors

The electronic influence of substituents on the 2-aminothiazole ring can be quantified using parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ). These values are critical for understanding and predicting how structural modifications will affect the molecule's properties, including its solubility, membrane permeability, and target binding affinity.

A study of 5-substituted 2-aminothiazoles revealed a linear relationship between their pKa values and the Hammett constants (σ_meta) of the substituents, indicating that the primary site of protonation is the endocyclic nitrogen atom.[1] This correlation is invaluable for the rational design of analogs with tailored basicity.

| Substituent (at C5) | pKa | Hammett Constant (σ_meta) |

| H | 5.38 | 0.00 |

| CH3 | 5.55 | -0.07 |

| Cl | 4.85 | 0.37 |

| Br | 4.80 | 0.39 |

| I | 4.88 | 0.35 |

| COCH3 | 4.40 | 0.38 |

| COOC2H5 | 4.35 | 0.37 |

| CN | 3.90 | 0.56 |

| NO2 | 3.55 | 0.71 |

Note: Hammett constants are general values and may vary slightly depending on the specific reaction series and conditions.

Reactivity of the 2-Aminothiazole Ring

The 2-aminothiazole ring exhibits a diverse range of reactivity, allowing for its functionalization at multiple positions. The primary sites of reaction are the exocyclic amino group, the endocyclic nitrogen, and the C5 position of the thiazole ring.

Reactions at the Exocyclic Amino Group

The exocyclic amino group behaves as a typical nucleophile and can readily undergo acylation, alkylation, and condensation reactions.

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated 2-aminothiazoles.

-

Schiff Base Formation: Condensation with aldehydes and ketones produces the corresponding imines (Schiff bases), which can serve as intermediates for further synthetic transformations.

Electrophilic Substitution at C5

The C5 position of the 2-aminothiazole ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group.

-

Halogenation: Bromination and chlorination readily occur at the C5 position, often without the need for a strong Lewis acid catalyst. This reaction is a common strategy for introducing a handle for further functionalization, such as cross-coupling reactions.

Reactions at the Endocyclic Nitrogen

The endocyclic nitrogen is a primary site of protonation and can also react with electrophiles, particularly in the absence of steric hindrance at the C5 position.

Experimental Protocols

Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The Hantzsch thiazole synthesis is a cornerstone for the construction of the 2-aminothiazole core.[2][3]

Materials:

-

Acetophenone (1.0 eq)

-

Thiourea (2.0 eq)

-

Iodine (1.0 eq)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine acetophenone, thiourea, and iodine in ethanol.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an ice-cold solution of sodium thiosulfate to quench the excess iodine.

-

Basify the mixture with a saturated solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.

Characterization:

-

¹H NMR (DMSO-d₆): δ 7.75 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 7.10 (s, 2H, NH₂), 6.80 (s, 1H, thiazole-H).

-

IR (KBr, cm⁻¹): 3420 (N-H stretch), 1620 (C=N stretch), 1540 (N-H bend).

-

Mass Spectrometry: Calculate the expected m/z for the product.

Electrophilic Bromination of 2-Amino-4-phenylthiazole at the C5-Position

This protocol describes the regioselective bromination of a 2-aminothiazole derivative.

Materials:

-

2-Amino-4-phenylthiazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile

Procedure:

-

Dissolve 2-amino-4-phenylthiazole in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining succinimide.

-

Dry the product under vacuum. The product can be further purified by recrystallization if necessary.

Characterization:

-

¹H NMR (DMSO-d₆): δ 7.80 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 7.25 (s, 2H, NH₂). Note the disappearance of the singlet at δ 6.80.

-

Mass Spectrometry: Observe the characteristic isotopic pattern for a monobrominated compound.

Visualization of Key Concepts

Experimental Workflows

Caption: A typical workflow for the synthesis and characterization of a 2-aminothiazole derivative.

Caption: A generalized workflow for the biological screening of a 2-aminothiazole compound library.

Signaling Pathway Inhibition by a 2-Aminothiazole Derivative: Dasatinib

Dasatinib is a potent oral tyrosine kinase inhibitor based on the 2-aminothiazole scaffold. It targets multiple kinases involved in cancer cell proliferation and survival, including BCR-ABL and Src family kinases.

Caption: Inhibition of key oncogenic signaling pathways by the 2-aminothiazole-based drug, Dasatinib.

Conclusion

The 2-aminothiazole ring system remains a highly valuable and versatile scaffold in modern drug discovery. A thorough understanding of its electronic properties and reactivity is paramount for the successful design and synthesis of novel drug candidates. The ability to predictably tune the pKa and reactivity through substitution, coupled with its proven success as a pharmacophore, ensures that the 2-aminothiazole core will continue to be a focal point of research and development in the pharmaceutical industry. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this remarkable heterocyclic system.

References

- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole in Medicinal Chemistry

Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks, known as "privileged structures," have emerged as exceptionally fruitful starting points for drug discovery. These scaffolds exhibit the ability to bind to multiple biological targets with high affinity, offering a versatile platform for the development of drugs across various therapeutic areas. The 2-aminothiazole core stands out as a quintessential example of such a privileged structure. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the discovery and development of 2-aminothiazole as a cornerstone of modern medicinal chemistry, with a focus on its applications in oncology and infectious diseases. We will delve into the quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by this versatile scaffold.

A Versatile Pharmacophore: Diverse Biological Activities

The 2-aminothiazole moiety is a key component in a number of clinically successful drugs, a testament to its favorable pharmacological properties.[3] For instance, the multi-kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia, and Alpelisib , a PI3K inhibitor for breast cancer, both feature this core structure.[4] The inherent bioactivity of the 2-aminothiazole ring is attributed to its unique electronic and structural features, which allow for a multitude of interactions with biological macromolecules.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potent anticancer effects of 2-aminothiazole derivatives against a wide range of human cancer cell lines.[5][6] The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), and the data from various studies are summarized in the table below.

Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [6] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [6] |

| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [6] |

| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [6] |

| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [6] |

| SNS-032 (BMS-387032) | A2780 (Ovarian Cancer) | 95 nM | [6] |

| 2-Aminobenzothiazole Derivative 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 µM | [7] |

| 2-Aminobenzothiazole Derivative 13 | A549 (Lung Cancer) | 9.62 ± 1.14 µM | [7] |

| 2-Aminobenzothiazole Derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 µM | [7] |

| 2-Aminobenzothiazole-TZD Derivative 20 | HepG2 (Liver Cancer) | 9.99 µM | [7] |

| 2-Aminobenzothiazole-TZD Derivative 20 | HCT-116 (Colon Cancer) | 7.44 µM | [7] |

| 2-Aminobenzothiazole-TZD Derivative 20 | MCF-7 (Breast Cancer) | 8.27 µM | [7] |

Antimicrobial Activity: Combating Bacterial Infections

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Aminothiazole derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8][9] The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.

Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives

| Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus | 4 - 16 | [10] |

| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. epidermidis | 4 - 16 | [10] |

| Piperazinyl derivative 121d | S. aureus 29213 | 2 - 128 (µM) | [10] |

| Piperazinyl derivative 121d | S. aureus 25923 | 2 - 128 (µM) | [10] |

| Piperazinyl derivative 121d | E. coli | 2 - 128 (µM) | [10] |

| Piperazinyl derivative 121d | P. aeruginosa | 2 - 128 (µM) | [10] |

| N-oxazolyl- and N-thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [11] |

| Indole derivative | Gram (+) and Gram (-) bacteria | 0.06 - 1.88 (mg/mL) | [12] |

Key Experimental Protocols

The synthesis and biological evaluation of 2-aminothiazole derivatives rely on a set of well-established experimental procedures. This section provides detailed protocols for the cornerstone synthesis of the 2-aminothiazole scaffold and the primary assays used to determine its anticancer and antimicrobial activities.

Synthesis of 2-Aminothiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described in 1887, remains the most common and versatile method for the preparation of the 2-aminothiazole ring.[13][14] The reaction involves the condensation of an α-haloketone with a thioamide.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [14][15][16]

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea or a substituted thioamide (1.1-1.5 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 65-80°C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from 30 minutes to several hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed during the reaction and to precipitate the product.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jadpro.com [jadpro.com]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. chemhelpasap.com [chemhelpasap.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol: A Proposed One-Pot Synthesis of 2-Amino-5-chloro-4-methylthiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-chloro-4-methylthiazole is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds. One-pot synthesis protocols offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by minimizing intermediate isolation and purification steps. This document outlines a proposed one-pot synthesis protocol for this compound based on the principles of the Hantzsch thiazole synthesis. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea. This proposed one-pot adaptation involves the initial formation of 2-amino-4-methylthiazole from chloroacetone and thiourea, followed by an in-situ chlorination at the 5-position of the thiazole ring.

Proposed One-Pot Synthesis Protocol

This protocol is a proposed method and may require optimization for yield and purity.

Materials and Reagents:

-

Chloroacetone (1-chloro-2-propanone)

-

Thiourea

-

N-Chlorosuccinimide (NCS)

-